Afuresertib

Vue d'ensemble

Description

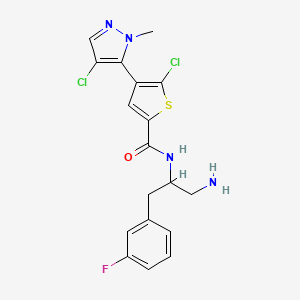

Afuresertib is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole ring, and various functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Afuresertib typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.

Introduction of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

Functional Group Modifications: Various functional groups are introduced through substitution reactions, often using halogenation and amination reactions.

Final Coupling: The final step involves coupling the thiophene and pyrazole rings through a carboxamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Afuresertib can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the reduction of the carboxamide group to an amine.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Afuresertib has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mécanisme D'action

The mechanism of action of Afuresertib involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Afuresertib: shares similarities with other thiophene and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Activité Biologique

Afuresertib, also known as GSK2110183, is a potent, orally bioavailable pan-AKT inhibitor that has garnered attention for its therapeutic potential in various malignancies, particularly hematologic cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound functions as a reversible, ATP-competitive inhibitor of the AKT kinase family (AKT1, AKT2, and AKT3). By inhibiting these kinases, this compound disrupts multiple signaling pathways that are crucial for cell survival, proliferation, and metabolism. The inhibition of AKT leads to the downregulation of downstream targets involved in anti-apoptotic signaling and promotes pro-apoptotic pathways. This mechanism is particularly relevant in cancers where the PI3K/AKT pathway is constitutively active, contributing to tumor growth and resistance to therapies .

Key Findings from Clinical Trials

This compound has been evaluated in several clinical trials across different cancer types. Below is a summary of its efficacy based on notable studies:

Safety Profile

This compound is characterized by a favorable safety profile. Common adverse events include:

The maximum tolerated dose (MTD) was established at 125 mg per day due to dose-limiting toxicities observed at higher doses .

Case Study: Merkel Cell Carcinoma

In a study focusing on Merkel cell carcinoma (MCC), this compound demonstrated significant inhibition of cell proliferation. The treatment led to the deactivation of mTOR and glycogen synthase kinase 3 pathways while enhancing pro-apoptotic signaling through upregulation of p16 expression. This suggests that this compound could be a viable option for managing MCC by targeting the AKT/mTOR signaling axis .

Case Study: Hematologic Malignancies

A comprehensive assessment involving patients with various hematologic malignancies revealed that this compound effectively induced apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cell lines. Both tested cell lines showed increased caspase-3 and caspase-7 activity following treatment with this compound, indicating its potential as a therapeutic agent in these contexts .

Propriétés

IUPAC Name |

N-[1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRDFWMXUECEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.